2-Tert-butylpiperidine hydrochloride
Overview
Description
2-Tert-butylpiperidine hydrochloride is a chemical compound with the CAS Number: 72939-25-4 . It has a molecular weight of 177.72 . The IUPAC name for this compound is 2-(tert-butyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C9H20ClN . It contains a total of 29 bonds, including 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 257-259 degrees Celsius . The compound is stable under normal temperatures and pressures.Scientific Research Applications
1. Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) discuss the use of tert-butyl 2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in a cascade of reactions leading to pipecolic acid derivatives. These derivatives include the synthesis of 6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing the utility of tert-butylpiperidine compounds in complex organic syntheses (Purkayastha et al., 2010).
2. Chemoselective Tert-butoxycarbonylation
Ouchi et al. (2002) demonstrate the use of tert-butoxycarbonylation reagents for the chemoselective modification of amine hydrochlorides and phenols. Their work highlights the potential of tert-butylpiperidine hydrochloride derivatives in facilitating chemoselective reactions under mild conditions (Ouchi et al., 2002).
3. Investigation of Steric Hindrance in Hydrogen Bonding
Day (1981) explores the basicity of cis-2,6-di-tert-butylpiperidine in relation to its steric hindrance effects on hydrogen bonding. This research provides insights into the physical and chemical properties of tert-butylpiperidine compounds, especially their behavior in different solvent systems (Day, 1981).
4. Applications in Dye-Sensitized Solar Cells
Boschloo et al. (2006) discuss the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. They found that this addition significantly enhances the performance of these solar cells, demonstrating the potential application of tert-butylpiperidine derivatives in renewable energy technologies (Boschloo et al., 2006).
5. Enantioselective Fluorescence Sensing
Liu et al. (2008) synthesized a compound involving tert-butylpiperidine for enantioselective fluorescence sensing of chiral amino alcohols. This showcases the role of tert-butylpiperidine derivatives in developing sensitive analytical methods for chiral molecules [(Liu et al., 2008)](https://consensus.app/papers/fluorescence-sensing-alphaamino-alcohols-liu/38d592dcd91e5ef69b1b4ea7b88e1e9b/?utm_source=chatgpt).
6. Conformational Studies of Piperidine Derivatives
Cygler et al. (1980) conducted research on the conformation of the piperidine ring in tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives. Their findings contribute to understanding the structural and conformational aspects of tert-butylpiperidine compounds, which is important in rational drug design and material science (Cygler et al., 1980).
7. Synthesis of Chiral Piperidine Derivatives
Colpaert et al. (2011) describe the synthesis of chiral N-tert-butanesulfinylpiperidines, demonstrating the utility of tert-butylpiperidine derivatives in creating chiral molecules for potential pharmaceutical applications (Colpaert et al., 2011).
8. Use in NMR Studies for High-Molecular-Weight Systems
Chen et al. (2015) investigated the use of O-tert-Butyltyrosine, an unnatural amino acid derived from tert-butylpiperidine, for NMR studies in high-molecular-weight systems. This research highlights the importance of tert-butylpiperidine derivatives in advanced spectroscopic techniques (Chen et al., 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 2-Tert-butylpiperidine hydrochloride are not mentioned in the available resources, it’s worth noting that research in the field of therapeutic peptides and controlled drug delivery systems is ongoing . These areas could potentially explore the use of piperidine derivatives like this compound.
Properties
IUPAC Name |
2-tert-butylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOVJQUFOWHYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72939-25-4 | |
Record name | Piperidine, 2-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72939-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-butylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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